

A Comprehensive Technical Guide to the Thermochemical Analysis of 6-Propylpyrimidin-4-ol

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Compound of Interest

Compound Name: 6-Propylpyrimidin-4-ol

Cat. No.: B098279

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the thermochemical analysis of **6-Propylpyrimidin-4-ol**, a pyrimidine derivative of interest in pharmaceutical and materials science. While specific experimental data for this compound is not readily available in public literature, this document outlines the established methodologies and best practices for determining its key thermochemical properties. The protocols and data presentation formats described herein are based on standard techniques applied to organic molecules and specifically to pyrimidine derivatives.^{[1][2][3]}

Introduction to Thermochemical Analysis

Thermochemical analysis is crucial for understanding the energetic properties of a compound, which in turn dictates its stability, reactivity, and potential applications. For a drug development professional, understanding the thermochemistry of a molecule like **6-Propylpyrimidin-4-ol** is essential for predicting its shelf-life, compatibility with other substances, and its behavior under various processing conditions. The primary thermochemical parameters of interest include the enthalpy of formation, enthalpy of combustion, enthalpy of fusion, and vapor pressure, which collectively provide a comprehensive energetic profile of the molecule.

Key Thermochemical Parameters and Experimental Protocols

A thorough thermochemical investigation of **6-Propylpyrimidin-4-ol** would involve the determination of several key parameters. The following sections detail the experimental protocols for measuring these properties.

2.1. Enthalpy of Combustion and Formation

The standard molar enthalpy of formation ($\Delta_f H_m^\circ$) is a fundamental thermochemical quantity representing the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A common and precise method for determining this for organic compounds is via combustion calorimetry.

Experimental Protocol: Static Bomb Combustion Calorimetry

- **Sample Preparation:** A precisely weighed pellet of high-purity, crystalline **6-Propylpyrimidin-4-ol** is prepared.
- **Calorimeter Setup:** The pellet is placed in a platinum crucible inside a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation of the internal atmosphere. The bomb is then pressurized with pure oxygen to approximately 3 MPa.
- **Combustion:** The bomb is submerged in a known mass of water in an isothermal or isoperibol calorimeter. The sample is ignited electrically via a cotton fuse.
- **Temperature Measurement:** The temperature change of the water is monitored with high precision (e.g., using a platinum resistance thermometer) until a final steady temperature is reached.
- **Calibration:** The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.
- **Data Analysis:** The standard specific energy of combustion (Δ_{cu}°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy of combustion ($\Delta_c H_m^\circ$) is then derived.

- Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is calculated using Hess's law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$).

The following diagram illustrates the workflow for determining the enthalpy of formation.

Workflow for Enthalpy of Formation Determination

High-Purity Sample of
6-Propylpyrimidin-4-ol



Static Bomb Combustion
Calorimetry



Calculate Specific Energy
of Combustion (Δc_u°)



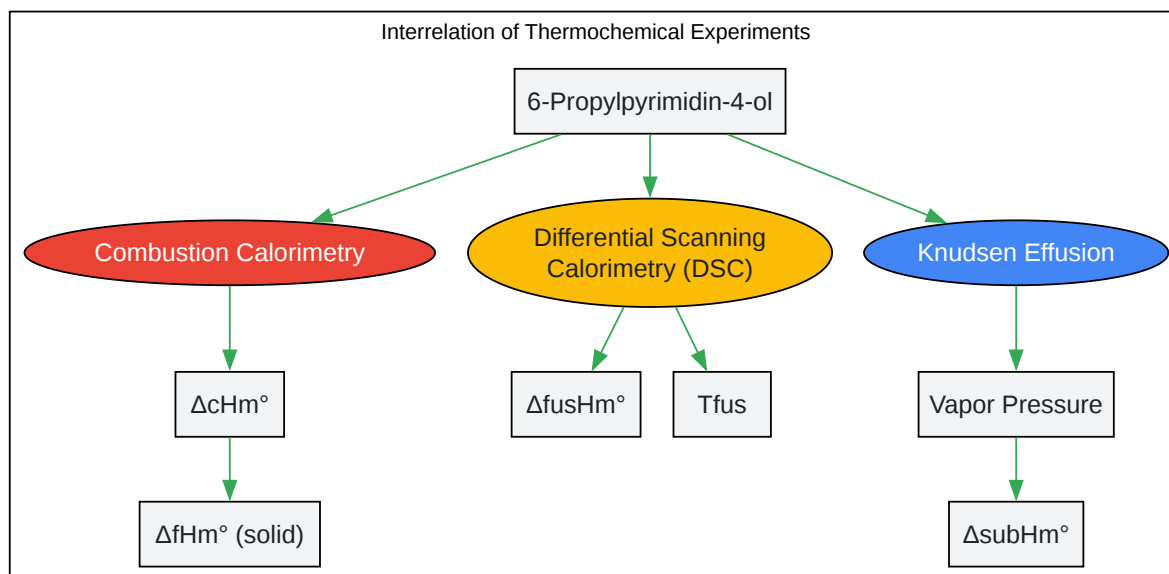
Derive Molar Enthalpy
of Combustion (Δc_{Hm}°)



Apply Hess's Law with
 Δf_{Hm}° of CO₂ and H₂O



Standard Molar Enthalpy of
Formation (Δf_{Hm}°)



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References

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